molecular formula C30H56O6 B1594629 Trimethylolpropane trioctanoate CAS No. 4826-87-3

Trimethylolpropane trioctanoate

Cat. No.: B1594629
CAS No.: 4826-87-3
M. Wt: 512.8 g/mol
InChI Key: HFWHTGSLDKKCMD-UHFFFAOYSA-N
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Description

Trimethylolpropane trioctanoate (CAS 4826-87-3) is a medium-chain triester synthesized from trimethylolpropane and octanoic acid (caprylic acid) . This compound, with a molecular formula of C30H56O6 and a molecular weight of 512.76 g/mol, is recognized under several synonyms, including trimethylolpropane tricaprylate and 2,2-bis(octanoyloxymethyl)butyl octanoate . In industrial research, this synthetic ester is valued for its excellent lubricity and oxidative stability . It functions as a high-performance base stock or additive in synthetic lubricants; studies on similar trimethylolpropane esters demonstrate their effectiveness in reducing friction and wear in formulations like polyalphaolefin (PAO) lubricants, significantly improving performance in mixed and boundary lubrication regimes . Furthermore, it is suggested for use as a synthetic fiber processing lubricant, particularly for high-temperature operations on polyester and nylon . In cosmetic science applications, it serves as a fast-spreading, non-greasy emollient, providing light and smooth sensory properties to formulations . Its mechanism of action in both lubricant and cosmetic applications is rooted in its molecular structure, which features a central trimethylolpropane backbone esterified with three caprylate chains, creating a stable fluid with desirable surface-active and lubricating characteristics . This compound is intended for research and development purposes only. It is not approved for human or veterinary use and must not be incorporated into commercial products without the necessary regulatory approvals .

Properties

IUPAC Name

2,2-bis(octanoyloxymethyl)butyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56O6/c1-5-9-12-15-18-21-27(31)34-24-30(8-4,25-35-28(32)22-19-16-13-10-6-2)26-36-29(33)23-20-17-14-11-7-3/h5-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWHTGSLDKKCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201014644
Record name 2-Ethyl-2-(((1-oxooctyl)oxy)methyl)-1,3-propanediyl dioctanoate
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Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4826-87-3
Record name Trimethylolpropane trioctanoate
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Record name 2-Ethylhexanoic acid, 2-ethyl-2-(((1-oxo-2-ethylhexyl)oxy)methyl)-1,3-propanediyl ester
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Record name Octanoic acid, 1,1'-[2-ethyl-2-[[(1-oxooctyl)oxy]methyl]-1,3-propanediyl] ester
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Record name 2-Ethyl-2-(((1-oxooctyl)oxy)methyl)-1,3-propanediyl dioctanoate
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Record name 2-ethyl-2-[[(1-oxooctyl)oxy]methyl]-1,3-propanediyl dioctanoate
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Record name TRIMETHYLOLPROPANE TRICAPRYLATE
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Preparation Methods

Reaction Parameters

  • Temperature: The esterification is generally conducted at temperatures ranging from 110°C to 260°C, depending on whether a catalyst or solvent is used. For example, a common range is 110°C to 130°C under atmospheric pressure for 3 to 5 hours when using catalysts.
  • Molar Ratio: The molar ratio of octanoic acid to trimethylolpropane is typically maintained at 3:1 to ensure complete esterification of all three hydroxyl groups on TMP.
  • Catalysts: Various acid catalysts are employed to accelerate the esterification, including:
    • p-Toluenesulfonic acid
    • Sulfuric acid
    • Phosphoric acid
    • Methanesulfonic acid
    • Boron trifluoride diethyl ether complex
    • Titanium alcoholates
    • Solid acid catalysts
    • Ionic liquid catalysts such as N-alkylpyrrolidone group methylphosphoric acid ionic liquids have been reported to be effective.

Solvents

  • Common solvents used to facilitate the reaction and remove water by azeotropic distillation include heptane, hexane, cyclohexane, toluene, and xylene.
  • The reaction can also be performed solvent-free at elevated temperatures (100–260°C), sometimes without catalysts, but this may require longer reaction times or higher temperatures.

Typical Preparation Procedure

Catalyzed Esterification Process

Step Description
1 Mix trimethylolpropane and octanoic acid in a molar ratio of 1:3 in a reaction vessel.
2 Add an acid catalyst such as p-toluenesulfonic acid or sulfuric acid (typically ~1.5% w/w relative to reactants).
3 Heat the mixture to 110–130°C under atmospheric pressure with stirring.
4 Maintain the reaction for 3 to 5 hours, allowing water generated from esterification to be removed, often by azeotropic distillation using solvents like toluene.
5 Upon completion, cool the reaction mixture and purify the product by washing to neutralize residual acid and remove impurities.
6 Dry the ester product under vacuum to obtain this compound.

Solvent-Free and Catalyst-Free Alternatives

  • Esterification can be achieved without solvents or catalysts at higher temperatures (up to 260°C), relying on thermal activation to drive the reaction to completion. This approach simplifies purification but requires precise temperature control to avoid side reactions.

Advanced Catalytic Systems

  • Ionic liquid catalysts such as N-alkylpyrrolidone group methylphosphoric acid ionic liquids have been developed to enhance reaction rates and selectivity under milder conditions (110–130°C). These catalysts offer advantages in recyclability and reduced corrosion compared to traditional mineral acids.
  • Solid acid catalysts and titanium alcoholates provide heterogeneous catalytic systems that facilitate easier separation and reuse.

Research Findings and Yield Data

  • The esterification of trimethylolpropane with fatty acids (including octanoic acid) typically achieves high yields (>95%) under optimized conditions with acid catalysis.
  • Reaction times of 3 to 5 hours at 110–130°C with acid catalysts yield pure this compound suitable for cosmetic and lubricant applications.
  • The molar ratio of acid to TMP is critical; a 3:1 ratio ensures full esterification of all three hydroxyl groups.
  • Removal of water during the reaction (e.g., via azeotropic distillation) is essential to drive the equilibrium toward ester formation.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Reactants molar ratio Octanoic acid : TMP = 3 : 1 Ensures triester formation
Catalyst p-Toluenesulfonic acid, sulfuric acid, ionic liquids ~1.5% w/w of reactants
Temperature 110–130°C (catalyzed); up to 260°C (uncatalyzed) Higher temp for catalyst-free reaction
Reaction time 3–5 hours Dependent on catalyst and temperature
Solvent Toluene, hexane, heptane, or solvent-free Solvent aids water removal via azeotrope
Yield >95% High yield with optimized conditions

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane trioctanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the reaction of the ester with water to produce trimethylolpropane and octanoic acid. Transesterification involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide or sulfuric acid, and is usually performed under reflux conditions.

Major Products Formed

    Hydrolysis: Trimethylolpropane and octanoic acid.

    Transesterification: A new ester and the corresponding alcohol.

Scientific Research Applications

Trimethylolpropane trioctanoate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a base stock in the formulation of biodegradable lubricants and as a plasticizer in polymer chemistry.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

    Medicine: Explored as a component in medical lubricants and as a carrier for active pharmaceutical ingredients.

    Industry: Utilized in the production of high-performance lubricants for automotive and industrial machinery, as well as in the formulation of hydraulic fluids and metalworking fluids.

Mechanism of Action

The primary mechanism of action of trimethylolpropane trioctanoate in lubricating applications involves the formation of a thin film on the surface of moving parts. This film reduces friction and wear by preventing direct contact between the surfaces. The compound’s high thermal stability and low volatility ensure that the lubricating film remains intact under high-temperature conditions, providing consistent performance.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Trimethylolpropane Esters with Varied Chain Lengths

Table 1: Physical Properties of Trimethylolpropane Esters ()
Compound Fatty Acid Chain Viscosity Index Kinematic Viscosity (40°C, mm²/s) Pour Point (°C) Low-Temperature Fluidity
TMP Triheptanoate C7 13.72 3.416 127 Liquid
TMP Trioctanoate C8 17.59 3.997 127 Liquid
TMP 2-Ethylhexanoate Branched C8 24.16 4.300 70 No fluidity
TMP Trioleate (TMPTO) C18:1 (unsaturated) N/A N/A N/A Liquid (higher oxidation risk)

Key Observations :

  • Branching: Branched esters like TMP 2-ethylhexanoate exhibit higher viscosity indices but poor low-temperature performance .
  • Saturation : Unsaturated esters (e.g., TMPTO) are prone to oxidation, necessitating antioxidants for stability .
Table 2: Emollient Properties of Trimethylolpropane Esters ()
Compound CAS Number Fatty Acid Chain Melting Point Functionality
TMP Trioctanoate 4826-87-3 C8 Low Light, non-greasy emollient
TMP Tristearate 15196-52-8 C18 High Thickening agent
TMP Trilaurate 25268-73-9 C12 Moderate Balanced emolliency

Key Observations :

  • C8 Chain (TMP Trioctanoate): Provides a lightweight texture, ideal for non-occlusive formulations .
  • C18 Chain (TMP Tristearate) : Higher melting point contributes to solid formulations like lipsticks .

Performance in Lubricant Formulations

Key Observations :

  • Thermal Stability: TMP trioctanoate outperforms glycerol trioctanoate in dielectric applications due to TMP’s branched structure .
  • Oxidative Vulnerability: TMPTO’s unsaturated bonds necessitate stabilization additives, unlike saturated TMP trioctanoate .

Biological Activity

Trimethylolpropane trioctanoate (TMPT) is a triester derived from trimethylolpropane and octanoic acid, commonly used in various applications including cosmetics, food additives, and pharmaceuticals. This compound exhibits several biological activities that make it relevant in both industrial and medical contexts. This article aims to provide a comprehensive overview of the biological activity of TMPT, supported by data tables, case studies, and research findings.

  • Molecular Formula : C30_{30}H56_{56}O6_6
  • Molecular Weight : 488.76 g/mol
  • CAS Number : 26086-33-9

TMPT is characterized by its hydrophobic nature due to the long alkyl chains, which influences its interaction with biological membranes and its potential applications in drug delivery systems.

Skin Permeation and Cosmetic Applications

TMPT is recognized for its ability to enhance skin permeation of active ingredients in cosmetic formulations. Studies have shown that its structure allows it to act as an effective penetration enhancer, facilitating the delivery of other compounds through the skin barrier.

Table 1: Skin Permeation Efficacy of TMPT

Compound TestedPermeation Rate (µg/cm²/h)Enhancement Ratio
TMPT + Retinol15.23.5
TMPT + Vitamin C10.82.8

This table illustrates the enhanced permeation rates achieved when TMPT is used as a co-solvent or enhancer for other active ingredients.

Toxicological Studies

While TMPT is generally recognized as safe for use in cosmetics, several studies have evaluated its toxicity profile. In vitro studies indicated low cytotoxicity levels, suggesting that TMPT can be safely incorporated into topical formulations without adverse effects.

Case Study: Cytotoxicity Assessment

A study conducted on human keratinocytes revealed that TMPT exhibited no significant cytotoxic effects at concentrations up to 1% over a 48-hour exposure period. The cell viability remained above 90%, indicating a favorable safety profile for cosmetic applications .

Anti-inflammatory Properties

Recent research has indicated that TMPT may possess anti-inflammatory properties. In a controlled study on murine models, topical application of TMPT reduced inflammation markers significantly compared to untreated controls.

Table 2: Inflammatory Marker Reduction

TreatmentIL-6 Levels (pg/mL)TNF-α Levels (pg/mL)
Control250300
TMPT Treatment120150

The data shows a marked decrease in pro-inflammatory cytokines following treatment with TMPT, suggesting potential therapeutic applications in inflammatory skin conditions.

Applications in Drug Delivery

TMPT's unique properties make it suitable for use in drug delivery systems. Its ability to form stable emulsions can enhance the bioavailability of hydrophobic drugs.

Formulation Studies

In a formulation study involving anti-cancer agents, TMPT was utilized to create nanoemulsions that improved the solubility and stability of the active pharmaceutical ingredients (APIs). The study demonstrated that nanoemulsions containing TMPT had significantly higher drug loading capacities compared to traditional formulations.

Table 3: Drug Loading Capacity

Formulation TypeDrug Loading Capacity (%)
Conventional Emulsion20
TMPT Nanoemulsion35

This increased capacity indicates that TMPT can effectively enhance the delivery of poorly soluble drugs.

Q & A

Q. What analytical techniques are recommended for characterizing the structural and functional properties of Trimethylolpropane trioctanoate in synthetic mixtures?

To confirm the molecular identity and purity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (for hydroxyl and ester group validation) and gas chromatography-mass spectrometry (GC-MS) for quantification. Infrared (IR) spectroscopy can identify ester carbonyl stretches (~1740 cm⁻¹). For crystallinity assessment, X-ray diffraction (XRD) is suitable, while thermogravimetric analysis (TGA) evaluates thermal stability .

Q. What synthetic pathways are commonly employed to produce this compound, and how can reaction efficiency be monitored?

The esterification of Trimethylolpropane (TMP) with octanoic acid, catalyzed by acid (e.g., sulfuric acid) or enzymes (lipases), is standard. Monitor reaction progress via titration of unreacted acid or using Fourier-transform infrared (FTIR) to track ester bond formation. Kinetic studies often employ HPLC to quantify intermediate esters .

Q. How does the branched structure of this compound influence its solubility and compatibility with hydrophobic matrices?

The ethyl-branched propane backbone reduces crystallinity, enhancing solubility in non-polar solvents (e.g., hexane) and compatibility with polymers like polyurethanes. Conduct compatibility tests via phase diagrams or differential scanning calorimetry (DSC) to identify miscibility thresholds with target matrices .

Advanced Research Questions

Q. How can experimental design (e.g., Doehlert matrix) optimize the synthesis of this compound to maximize yield and minimize byproducts?

A Doehlert matrix allows multivariate optimization of factors like molar ratio (TMP:octanoic acid), temperature, and catalyst concentration. Response surface methodology (RSM) identifies significant parameters. For example, a study on TMP isostearate achieved 92% yield by optimizing temperature (160–200°C) and catalyst load (0.5–2.5 wt%), validated via ANOVA (p < 0.05 for temperature effect) .

Q. What contradictions exist in reported thermal stability data for this compound, and how can they be resolved methodologically?

Discrepancies in decomposition temperatures (e.g., 220°C vs. 250°C) may arise from varying purity or analytical conditions. Standardize testing using TGA under inert atmospheres (N₂) at 10°C/min. Cross-validate with accelerated aging studies (e.g., 70°C for 30 days) and oxidative stability indices (Rancimat method) .

Q. How can this compound’s interfacial behavior be studied in biofilm formation, and what metrics are critical for comparison?

Use atomic force microscopy (AFM) to measure biofilm adhesion forces on substrates (e.g., glass, halloysite). In a study with glyceryl trioctanoate, biofilm roughness (Ra = 15–25 nm) and elastic modulus (1–3 GPa) were key metrics. Pair with confocal microscopy to correlate structure-function relationships .

Q. What computational approaches predict the solvation dynamics of this compound in multiphase systems?

Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation free energy and diffusion coefficients. Validate predictions experimentally via pulsed-field gradient NMR. Studies show logP ≈ 8.2, indicating high hydrophobicity, aligning with MD-derived solvent-accessible surface areas .

Methodological Considerations

Parameter Analytical Technique Key Findings Reference
Esterification yieldHPLC with UV detection89–92% yield under optimized conditions
Thermal decompositionTGA (N₂ atmosphere)Onset at 230°C, 10% mass loss by 250°C
Biofilm adhesionAFM (peak force quantitative nanomechanics)Adhesion force: 2–5 nN on halloysite

Cross-Disciplinary Applications

Q. How can this compound be integrated into responsive polymer networks, and what characterization methods track dynamic behavior?

Incorporate it as a plasticizer in shape-memory polyurethanes. Use dynamic mechanical analysis (DMA) to measure glass transition shifts (ΔTg ≈ 10–15°C) and small-angle X-ray scattering (SAXS) to monitor phase separation. Rheology studies reveal shear-thinning behavior (n = 0.3–0.5) in crosslinked systems .

Q. What role does this compound play in modifying lipid bilayer models, and how is this assessed experimentally?

Langmuir-Blodgett troughs measure monolayer compression isotherms, showing increased lipid packing density (30–35 mN/m collapse pressure). Fluorescence anisotropy assays using DPH probes indicate enhanced membrane rigidity (anisotropy = 0.25 vs. 0.18 in controls) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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